![molecular formula C17H17N5O2 B12943450 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide CAS No. 917759-54-7](/img/structure/B12943450.png)
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[3,2-d]pyrimidine core, which is substituted with an amino group, an ethoxy group, and a benzamide moiety. This unique arrangement of functional groups contributes to its distinctive chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and ethyl acetoacetate under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or primary amines.
Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using ethyl halides in the presence of a base.
Formation of the Benzamide Moiety: The final step involves the coupling of the pyrido[3,2-d]pyrimidine derivative with N-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the pyrido[3,2-d]pyrimidine core or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halides, alkyl groups, or amines.
Aplicaciones Científicas De Investigación
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand the mechanisms of enzyme inhibition, receptor binding, and signal transduction pathways.
Chemical Biology: The compound serves as a tool to probe biological systems and investigate the effects of specific molecular modifications on biological activity.
Industrial Applications: It may be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
Pemetrexed: A pyrrolo[2,3-d]pyrimidine derivative used as an anticancer agent.
Methotrexate: A folate analog that inhibits dihydrofolate reductase and is used in cancer therapy.
Trimethoprim: A pyrimidine derivative used as an antibiotic.
Uniqueness
4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the benzamide moiety differentiates it from other similar compounds and contributes to its unique biological activities and potential therapeutic applications.
Propiedades
Número CAS |
917759-54-7 |
|---|---|
Fórmula molecular |
C17H17N5O2 |
Peso molecular |
323.35 g/mol |
Nombre IUPAC |
4-(2-amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide |
InChI |
InChI=1S/C17H17N5O2/c1-3-24-16-14-13(21-17(18)22-16)9-8-12(20-14)10-4-6-11(7-5-10)15(23)19-2/h4-9H,3H2,1-2H3,(H,19,23)(H2,18,21,22) |
Clave InChI |
WYEQUAOLDOSLNV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)C(=O)NC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Pentatriacontylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12943367.png)
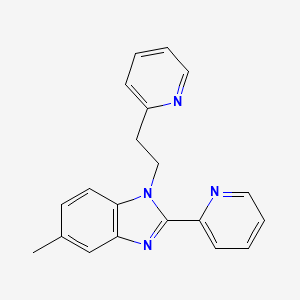
![Methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate](/img/structure/B12943382.png)
![6-Chlorobenzo[b]phenazine](/img/structure/B12943390.png)
![tert-Butyl 7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12943392.png)
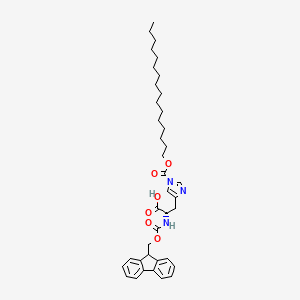

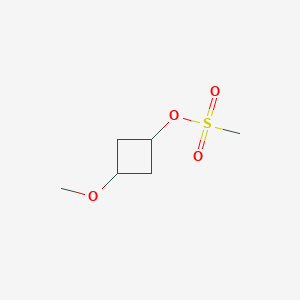
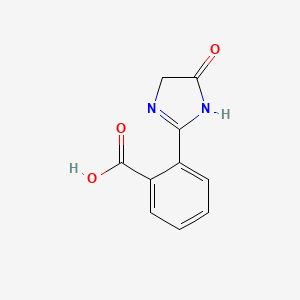

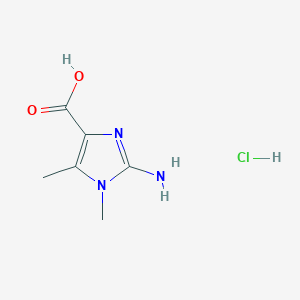
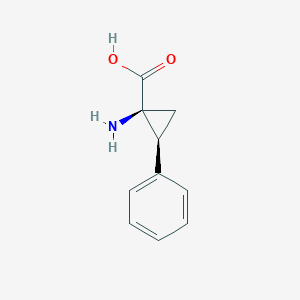
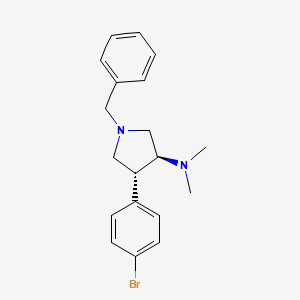
![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B12943456.png)
